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BOS1 protein

SNARE trafficking subcellular localization COPI recycling

BOS1 protein (Bet One Suppressor 1, UniProt P25385, gene YLR078C) is a 27-kDa type IV tail-anchored membrane protein of Saccharomyces cerevisiae that functions as the Qb-SNARE within the conserved ER-to-Golgi SNARE complex (Sed5p–Bos1p–Bet1p–Sec22p/Ykt6p). It is classified as a v-SNARE (vesicle SNAP receptor) essential for targeting and fusion of COPII-derived anterograde transport vesicles with the cis-Golgi.

Molecular Formula C14H13Cl2N
Molecular Weight 0
CAS No. 136047-14-8
Cat. No. B1178985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOS1 protein
CAS136047-14-8
SynonymsBOS1 protein
Molecular FormulaC14H13Cl2N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOS1 Protein (CAS 136047-14-8): Core Identity and Functional Classification for Procurement Evaluation


BOS1 protein (Bet One Suppressor 1, UniProt P25385, gene YLR078C) is a 27-kDa type IV tail-anchored membrane protein of Saccharomyces cerevisiae that functions as the Qb-SNARE within the conserved ER-to-Golgi SNARE complex (Sed5p–Bos1p–Bet1p–Sec22p/Ykt6p) [1]. It is classified as a v-SNARE (vesicle SNAP receptor) essential for targeting and fusion of COPII-derived anterograde transport vesicles with the cis-Golgi [2]. Its human ortholog GOSR2 (Membrin/GS27) is implicated in progressive myoclonus epilepsy type 6 (EPM6), establishing translational research relevance [3]. Bos1p is a single-pass membrane protein with a cytosolic SNARE motif (residues ~1–222), a C-terminal transmembrane anchor (residues 223–240), and a short vesicular lumenal tail (residues 241–244), and it is obligately incorporated into the heterotetrameric QabcR-SNARE bundle that drives membrane fusion at the ER–Golgi interface [1].

Why BOS1 Protein Cannot Be Substituted by In-Class ER-Golgi SNARE Analogs: Core Differentiation for Scientific Procurement


Although BOS1 (Bos1p) belongs to the same ER-to-Golgi SNARE family as Bet1p, Sec22p, and Sed5p, these four proteins are not functionally interchangeable despite co-assembling into a single SNARE complex. Direct experimental evidence demonstrates that Bos1p possesses unique steady-state localization dynamics, asymmetric membrane-compartment activity, non-overlapping genetic suppression profiles, and differential directional transport roles that cannot be recapitulated by its closest paralogs [1][2]. Overproduction of Bos1p fails to rescue a bet1 null allele, confirming that Bos1p and Bet1p are genetically non-equivalent and occupy distinct functional nodes [1]. Furthermore, Bos1p is strictly essential for anterograde (forward) ER→Golgi transport, whereas Sec22p is solely required for retrograde Golgi→ER trafficking, meaning a Sec22p-based assay cannot serve as a Bos1p activity surrogate [2]. These non-redundant properties mean that any experimental system requiring authentic Bos1p function—whether for vesicle fusion reconstitution, SNARE assembly studies, or disease-modeling based on the human ortholog GOSR2—cannot reliably substitute Bos1p with Bet1p, Sec22p, or Sed5p without compromising biological validity.

BOS1 Protein vs. ER-Golgi SNARE Alternatives: Head-to-Head Quantitative Differentiation Evidence


Steady-State Subcellular Localization: Bos1p Is an ER-Resident Recycling Protein, Whereas Bet1p Is a Static Early Golgi Protein

In a direct head-to-head comparison using α-factor–tagged hybrid proteins monitored by Kex2p cleavage, immunofluorescence microscopy, and subcellular fractionation in S. cerevisiae, Bos1-α was demonstrated to be an ER-localized protein that continuously recycles between the Golgi and the ER in a COPI-dependent manner. In contrast, Bet1-α was shown to be an early Golgi protein that retains its Golgi localization even under experimental conditions that trap other recycling Golgi proteins in the ER [1]. This binary distinction (ER-cycling vs. Golgi-static) was directly observed within the same experimental system, providing a rigorous internal control.

SNARE trafficking subcellular localization COPI recycling ER-Golgi dynamics

Genetic Non-Equivalence: BOS1 Overproduction Does Not Rescue bet1 Null Lethality, Confirming Functional Non-Redundancy

In a systematic genetic interaction study, Newman et al. (1990) demonstrated that while BOS1 on a multicopy (2μ) vector suppresses the temperature-sensitive growth defect of the bet1-1 allele, overproduction of BOS1 does NOT alleviate the lethality associated with a complete disruption (null allele) of BET1 [1]. By contrast, overproduction of either BET1 or BOS1 suppresses the growth and secretory defects of the sec22-3 mutant across a wide temperature range. These data establish that Bos1p and Bet1p are genetically non-equivalent: Bos1p cannot functionally replace Bet1p when Bet1p is entirely absent, despite both being v-SNAREs within the same SNARE complex.

genetic suppression synthetic lethality gene dosage functional complementation

Asymmetric Membrane Compartment Requirement: Bos1p Function Is Strictly Required on Vesicles, Not on Acceptor Membranes

Cao and Barlowe (2000) employed temperature-sensitive alleles of BOS1, BET1, SED5, SLY1, and YPT1 in a cell-free ER-Golgi transport assay to selectively inactivate each gene product on either COPII vesicles or Golgi acceptor membranes. Vesicles bearing bos1-ts or bet1-ts mutations inhibited fusion with wild-type acceptor membranes, whereas acceptor membranes containing these same mutations remained fully functional. Conversely, vesicles bearing sed5-ts or ypt1-ts mutations were functional, but acceptor membranes with these mutations blocked fusion. This experiment establishes that Bos1p and Bet1p are functionally required on the vesicle side, while Sed5p and Ypt1p are required on the acceptor (Golgi) side, despite all four proteins being symmetrically distributed between the two membrane compartments [1].

vesicle fusion membrane asymmetry temperature-sensitive alleles in vitro reconstitution

Directional Transport Specificity: Bos1p Is Required Exclusively for Anterograde (ER→Golgi) Transport, Not Retrograde Trafficking

Spang and Schekman (1998) developed the first in vitro system that biochemically separates anterograde from retrograde transport between the ER and Golgi. Using this system, they demonstrated that among the three ER-Golgi v-SNAREs, Bos1p is required only for anterograde (forward) transport, Sec22p is required only for retrograde trafficking, and Bet1p is implicated in both directions of transport [1]. This represents a clear functional segregation: Bos1p cannot participate in retrograde transport, while Sec22p cannot participate in anterograde transport. The experiment measured retrieval of an HDEL-tagged α-factor precursor reporter; Bos1p inactivation specifically blocked forward delivery of the reporter to the Golgi without affecting retrograde retrieval.

anterograde transport retrograde transport COPI vesicles in vitro reconstitution v-SNARE specificity

Essential Gene Status: BOS1 Is Essential for Vegetative Growth, Whereas Sec22p Is Non-Essential Due to Ykt6p Redundancy

Liu and Barlowe (2002) demonstrated that among the four SNAREs of the ER-Golgi complex, Sed5p, Bos1p, and Bet1p are each essential for cell viability in S. cerevisiae, whereas Sec22p is non-essential. In sec22Δ strains, the related R-SNARE Ykt6p—which normally operates in later secretory pathway stages—is transcriptionally up-regulated and functionally substitutes for Sec22p, forming an alternative SNARE complex with Sed5p, Bos1p, and Bet1p [1]. No such compensatory mechanism exists for Bos1p deletion: bos1Δ is lethal under all conditions tested, consistent with the original finding by Shim et al. (1991) that BOS1 is essential for cellular growth and that Bos1p-depleted cells fail to transport pro-α-factor and carboxypeptidase Y to the Golgi [2]. This establishes Bos1p as a non-redundant, bottleneck component of the essential anterograde transport machinery.

gene essentiality functional redundancy SNARE plasticity cell viability

High-Value Application Scenarios for BOS1 Protein (CAS 136047-14-8) Based on Differentiated Functional Evidence


In Vitro Reconstitution of ER-to-Golgi Anterograde Vesicle Fusion Requiring Vesicle-Side v-SNARE Activity

Investigators reconstituting COPII vesicle fusion with Golgi acceptor membranes in cell-free systems must use Bos1p as the vesicle-resident v-SNARE, because Bos1p is functionally required on the vesicle side (not the acceptor side) and is exclusively dedicated to anterograde fusion [1][2]. Sed5p cannot substitute in this role since it is required on acceptor membranes, and Sec22p is directionally restricted to retrograde transport. Procurement of purified or reconstituted Bos1p (or bos1-ts mutant for conditional inactivation) is therefore obligatory for vesicle-donor compartment reconstitution protocols.

Genetic Suppression Screens and Synthetic Lethality Mapping of ER-Golgi Trafficking Mutants

Because BOS1 is an essential gene with no functional bypass mechanism—unlike SEC22, which is buffered by Ykt6p up-regulation—bos1Δ or bos1-ts alleles serve as stringent genetic backgrounds for high-confidence synthetic genetic array (SGA) screens and multicopy suppressor hunts [3][4]. The finding that BOS1 overexpression suppresses sec22-3 but not bet1Δ further enables allele-specific suppression profiling to genetically dissect SNARE complex assembly hierarchies.

ER-Golgi SNARE Recycling and COPI-Dependent Retrieval Mechanism Studies

Bos1p is the only ER-Golgi v-SNARE demonstrated to undergo continuous COPI-dependent recycling between the Golgi and the ER, while Bet1p remains statically localized to the early Golgi [5]. This unique trafficking property makes Bos1p the required reagent for studies of retrograde retrieval signal recognition, COPI coatomer cargo selection, and ER-resident SNARE retention mechanisms. Bet1p is specifically excluded as a model for recycling studies.

Translational Modeling of GOSR2-Linked Progressive Myoclonus Epilepsy Type 6 (EPM6)

The human ortholog of yeast Bos1p, GOSR2 (Membrin/GS27), harbors homozygous or compound heterozygous mutations in patients with EPM6, a severe autosomal recessive neurodegenerative disorder characterized by ataxia, action myoclonus, and seizures [6]. Yeast Bos1p provides a genetically tractable model system for functional characterization of GOSR2 patient-derived missense mutations, as demonstrated by temperature-sensitive complementation assays using bos1Δ S. cerevisiae strains expressing human GOSR2 variants [7]. This translational application is unique to Bos1p/GOSR2 and does not extend to Bet1p or Sec22p.

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